Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20161216
InChI: InChI=1S/C11H14N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h3-4,6H,2,5,7-8H2,1H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.:

Cat. No.: VC20161216

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name ethyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Standard InChI InChI=1S/C11H14N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h3-4,6H,2,5,7-8H2,1H3
Standard InChI Key WZJQPRRVZMHJPM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC2=C(C1)C=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate belongs to the naphthyridine family, a class of bicyclic heterocycles distinguished by fused pyridine rings. The compound’s IUPAC name, ethyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate, reflects its ester functional group and partially saturated ring system. Key structural features include:

  • Molecular Formula: C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}

  • Molecular Weight: 206.24 g/mol

  • Canonical SMILES: CCOC(=O)N1CCC2=C(C1)C=CC=N2

The compound’s planar aromatic system and electron-rich nitrogen atoms facilitate interactions with biological targets, such as enzymes and receptors, making it a candidate for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of Ethyl 7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate

PropertyValue
Molecular FormulaC11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight206.24 g/mol
IUPAC NameEthyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
Melting PointData not publicly available
StabilitySensitive to oxidative conditions

Synthesis and Manufacturing Processes

Traditional Synthetic Routes

The synthesis of ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically begins with naphthyridine precursors. Early methods involved:

  • Cyclocondensation: Reaction of aminopyridine derivatives with diketones under acidic conditions.

  • Esterification: Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate in the presence of a base like triethylamine.

These steps require precise control of temperature and reaction time to optimize yield and purity.

Advanced Catalytic Methods

A breakthrough in asymmetric synthesis was achieved using Heck-type vinylation and ruthenium-catalyzed transfer hydrogenation. For example, ethylene gas-mediated vinylation of chloropyridine derivatives enables atom-economical formation of 2-vinyl-3-acylpyridine intermediates, which undergo ammonia-mediated cyclization to yield dihydronaphthyridine cores . Key advantages include:

  • Chromatography-Free Purification: Reaction mixtures are purified via aqueous workup, enhancing scalability.

  • Enantioselectivity: Ruthenium catalysts achieve >90% enantiomeric excess (ee) in hydrogenation steps .

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to maintain consistent reaction parameters (e.g., pressure, temperature). Automated systems minimize human intervention, while recrystallization ensures high purity (>95%) .

Pharmacological Applications and Biological Activity

Anti-Inflammatory Effects

Naphthyridine derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models, with efficacy comparable to dexamethasone . These findings suggest potential applications in treating inflammatory disorders like rheumatoid arthritis.

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra confirm hydrogen environments, with characteristic shifts for aromatic protons (δ 7.2–8.5 ppm) and ethyl groups (δ 1.2–4.3 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (m/z 206.24) and fragmentation patterns.

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation of synthetic impurities, ensuring ≥95% purity .

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